2-Methylbutyl angelate

Beschreibung

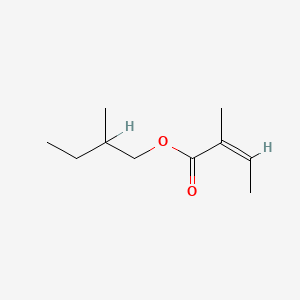

Structure

3D Structure

Eigenschaften

CAS-Nummer |

61692-77-1 |

|---|---|

Molekularformel |

C10H18O2 |

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

2-methylbutyl (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-5-8(3)7-12-10(11)9(4)6-2/h6,8H,5,7H2,1-4H3/b9-6- |

InChI-Schlüssel |

DEJJNOHKWLTTKE-TWGQIWQCSA-N |

SMILES |

CCC(C)COC(=O)C(=CC)C |

Isomerische SMILES |

CCC(C)COC(=O)/C(=C\C)/C |

Kanonische SMILES |

CCC(C)COC(=O)C(=CC)C |

Andere CAS-Nummern |

61692-77-1 |

Herkunft des Produkts |

United States |

Natural Abundance and Botanical Sources

Identification in Other Plant and Microbial Volatile Profiles

While most prominently known as a constituent of Roman Chamomile (Anthemis nobilis) essential oil, 2-Methylbutyl angelate has also been identified in the volatile emissions of other plant species. Concurrently, its presence in the vast array of volatile organic compounds (VOCs) produced by microbial sources, such as Streptomyces species, has not been documented in available scientific literature.

Sporadic Reports in Diverse Botanical Species

This compound has been reported as a component of the essential oils of a few species within the Asteraceae family. Besides its significant presence in Roman Chamomile (Anthemis nobilis), it has also been identified in German Chamomile (Matricaria chamomilla) and Lavender cotton (Santolina chamaecyparissus). The concentration of this compound in Roman chamomile oil can vary, with some analyses showing it to be a major constituent. For instance, one analysis of Roman chamomile essential oil reported a concentration of 3.0–7.0%.

Table 1: Botanical Sources of this compound

| Botanical Species | Family | Common Name |

| Anthemis nobilis | Asteraceae | Roman Chamomile |

| Matricaria chamomilla | Asteraceae | German Chamomile |

| Santolina chamaecyparissus | Asteraceae | Lavender cotton |

Biosynthetic Pathways and Enantiomeric Considerations

Enzymatic Routes for Angelate Ester Formation

The biosynthesis of 2-methylbutyl angelate is a multi-step process that begins with the breakdown of a common amino acid and culminates in an enzyme-catalyzed esterification reaction.

Role of Branched-Chain Amino Acid Catabolism (e.g., Isoleucine)

The carbon skeletons for both the 'alcohol' (2-methylbutyl) and the 'acid' (angelate) portions of this compound are derived from the catabolism of branched-chain amino acids (BCAAs), primarily L-isoleucine. frontiersin.orgyoutube.com In many organisms, particularly plants, the breakdown of isoleucine serves as a crucial source for a variety of metabolic intermediates. youtube.comresearchgate.net

The catabolic pathway involves several key steps:

Transamination: The initial step is the removal of the amino group from isoleucine, a reaction catalyzed by a branched-chain aminotransferase (BCAT). This converts isoleucine into its corresponding α-keto acid, α-keto-β-methylvalerate. youtube.comnih.gov

Oxidative Decarboxylation: The α-keto acid then undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, yielding 2-methylbutyryl-CoA. youtube.comyoutube.com

Formation of Precursors: From 2-methylbutyryl-CoA, the pathway diverges. Dehydrogenation can lead to the formation of tiglyl-CoA, which can be isomerized to angeloyl-CoA, the direct acyl precursor for the angelate moiety. Concurrently, reduction of intermediates from this pathway leads to the formation of 2-methylbutanol, the alcohol precursor. youtube.com

Thus, the catabolism of a single amino acid, isoleucine, provides both essential building blocks required for the final ester. youtube.com

Esterification Mechanisms Involving Alcohol and Acyl-CoA Precursors

The final and decisive step in the formation of this compound is the condensation of the two precursors: 2-methylbutanol (the alcohol) and angeloyl-CoA (the activated acyl group). This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). frontiersin.orgnih.gov

AATs facilitate the transfer of the angeloyl group from its Coenzyme A (CoA) carrier to the hydroxyl group of 2-methylbutanol, forming the ester bond and releasing free CoA. nih.gov This enzymatic process is highly efficient and specific, enabling the synthesis of esters in the aqueous environment of the cell. biorxiv.org The availability of both the alcohol and the acyl-CoA substrates, along with the expression level and kinetic properties of the specific AAT enzyme, are critical factors that determine the rate and quantity of this compound produced. nih.gov

Investigation of Relevant Biosynthetic Genes and Enzymes

Significant research has focused on identifying and characterizing the genes and enzymes responsible for ester biosynthesis in plants. The enzymes responsible, AATs, belong to the large BAHD superfamily of acyltransferases. frontiersin.orgnih.gov

Genome-wide scans and expression analyses in various fruits, such as apricot and kiwifruit, have successfully identified multiple AAT genes. frontiersin.orgnih.gov For instance, studies have isolated specific genes like PaAAT1 in apricot, which are involved in the production of volatile esters. frontiersin.org The expression of these genes is often tightly regulated, increasing significantly during fruit ripening, which corresponds to the period of maximum aroma production. nih.gov Functional characterization of the proteins encoded by these genes confirms their ability to utilize branched-chain alcohols and acyl-CoAs, like those derived from isoleucine, to produce a variety of esters, including compounds structurally similar to this compound. biorxiv.orgnih.gov

| Component | Name/Class | Role in Pathway | Source Reference |

|---|---|---|---|

| Starting Metabolite | L-Isoleucine | Provides the initial carbon skeleton for both alcohol and acyl moieties. | frontiersin.orgyoutube.com |

| Enzyme | Branched-chain aminotransferase (BCAT) | Catalyzes the initial transamination of isoleucine. | youtube.comnih.gov |

| Enzyme | Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Catalyzes the irreversible oxidative decarboxylation of the resulting α-keto acid. | youtube.comyoutube.com |

| Alcohol Precursor | 2-Methylbutanol | The C5 alcohol component of the final ester. | youtube.com |

| Acyl Precursor | Angeloyl-CoA | The activated C5 acyl-group component of the final ester. | youtube.com |

| Enzyme | Alcohol Acyltransferase (AAT) | Catalyzes the final esterification step, joining the alcohol and acyl-CoA. | frontiersin.orgnih.gov |

Stereochemical Aspects of this compound Formation

The structure of this compound contains a double bond, which gives rise to the possibility of geometric isomerism. This stereochemistry is a critical aspect of its identity and biological activity.

Differentiation and Analysis of Angelate (Z-Form) and Tiglate (E-Form) Isomers

The acyl moiety of the ester, derived from angelic acid, is chemically known as (Z)-2-methyl-2-butenoate. It has a geometric isomer, the tiglate form, which is (E)-2-methyl-2-butenoate. The terms (Z) and (E) are used to describe the arrangement of substituent groups around the carbon-carbon double bond. youtube.comyoutube.com

Angelate (Z-form): The higher priority groups (the methyl group and the carboxyl group) are on the same side (Zusammen) of the double bond.

Tiglate (E-form): The higher priority groups are on opposite sides (Entgegen) of the double bond.

This difference in spatial arrangement, while subtle, leads to distinct physical and chemical properties, allowing for their differentiation and analysis using standard laboratory techniques. researchgate.net

Analytical Methods:

Gas Chromatography (GC): Due to differences in their boiling points and polarity, the Z and E isomers can often be separated by gas chromatography, exhibiting different retention times on a given column.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between these isomers. The precise chemical shifts of the protons and carbons adjacent to the double bond are highly sensitive to the geometric configuration.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable stationary phase, can also be employed to separate Z/E isomers based on their differential interactions with the column material. researchgate.net

The enzymatic systems in nature typically exhibit high stereoselectivity, leading to the preferential production of one isomer over the other. In the case of many natural esters, the angelate (Z) form is the predominantly biosynthesized isomer.

| Property | Angelate | Tiglate | Source Reference |

|---|---|---|---|

| Systematic Name | (Z)-2-methyl-2-butenoate | (E)-2-methyl-2-butenoate | youtube.comyoutube.com |

| Double Bond Geometry | Higher priority groups on the same side. | Higher priority groups on opposite sides. | youtube.comyoutube.com |

| Natural Occurrence | Commonly found as the acyl moiety in natural esters. | Also found in nature, but often less common than the angelate form in specific compounds. | |

| Analytical Separation | Can be differentiated by methods such as GC, HPLC, and NMR Spectroscopy. | researchgate.net |

Synthetic Methodologies and Chemical Derivatization

Laboratory Synthesis Approaches for 2-Methylbutyl angelate

The primary laboratory method for synthesizing this compound is through the esterification of angelic acid with 2-methylbutanol. Other approaches, such as transesterification, have also been explored.

The most common method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of angelic acid and 2-methylbutanol.

Reaction Principle:

The Fischer esterification is a reversible reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. To drive the equilibrium towards the product (the ester), common strategies include using an excess of one of the reactants (typically the alcohol) or removing water as it is formed, often through azeotropic distillation with a suitable solvent like toluene.

Catalysts:

A variety of acid catalysts can be employed for this reaction. Common choices include:

Strong mineral acids: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective but can sometimes lead to side reactions or be difficult to remove from the reaction mixture.

Organic sulfonic acids: p-Toluenesulfonic acid (p-TsOH) is a popular choice as it is a solid, making it easier to handle, and it is generally less corrosive than mineral acids.

Solid acid catalysts: Heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) or zeolites offer the advantage of easy separation from the reaction mixture and potential for reuse, aligning with green chemistry principles.

General Laboratory Procedure:

A typical laboratory synthesis would involve charging a round-bottom flask with angelic acid, an excess of 2-methylbutanol, and a catalytic amount of a strong acid. The mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the catalyst is neutralized. The crude product is then purified, typically by liquid-liquid extraction followed by distillation.

Optimization of Reaction Conditions:

The yield of this compound can be optimized by systematically varying several reaction parameters. Key factors to consider for optimization include:

Molar Ratio of Reactants: Varying the molar ratio of 2-methylbutanol to angelic acid can significantly impact the equilibrium position. Increasing the excess of the alcohol can lead to higher conversion of the carboxylic acid.

Catalyst Loading: The concentration of the acid catalyst affects the reaction rate. While a higher catalyst concentration can speed up the reaction, it may also promote side reactions. Finding the optimal catalyst loading is crucial for maximizing the yield and purity of the product.

Temperature: The reaction is typically carried out at the reflux temperature of the alcohol or an appropriate solvent. The effect of temperature on the reaction rate and equilibrium constant can be studied to determine the optimal thermal conditions.

Reaction Time: Monitoring the reaction over time allows for the determination of the point at which equilibrium is reached, beyond which no further product is formed.

A hypothetical optimization study for the synthesis of this compound could involve the parameters outlined in the table below.

| Parameter | Range Studied | Potential Impact on Yield |

|---|---|---|

| Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 | Higher ratios may shift equilibrium to favor ester formation. |

| Catalyst (p-TsOH) Loading (mol%) | 1% to 10% | Increased loading can enhance reaction rate but may lead to byproducts. |

| Temperature (°C) | 80 to 120 | Higher temperatures generally increase reaction rates. |

| Reaction Time (hours) | 2 to 24 | Longer times may be needed to reach equilibrium. |

Alternative Synthetic Route: Transesterification

An alternative route to this compound involves the transesterification of another angelate ester, such as methyl angelate, with 2-methylbutanol. This reaction is also typically catalyzed by an acid or a base. A patent describes the production of novel angelate esters, including this compound, through the isomerization of a corresponding tiglate ester, followed by an ester exchange (transesterification) reaction with the desired alcohol. chemeo.com

The 2-methylbutyl alcohol used in the synthesis of this compound is chiral, meaning it exists as two enantiomers: (S)-(+)-2-methyl-1-butanol and (R)-(-)-2-methyl-1-butanol. Consequently, the resulting this compound will also be a mixture of enantiomers if a racemic mixture of the alcohol is used. For applications where a specific enantiomer is desired, for example, in flavor and fragrance research where enantiomers can have distinct sensory properties, stereoselective synthesis is necessary.

Strategies for Stereoselective Synthesis:

Use of Chiral Starting Materials: The most straightforward approach is to use an enantiomerically pure form of 2-methylbutanol in the esterification reaction with angelic acid. For instance, using (S)-(+)-2-methyl-1-butanol will yield (S)-2-methylbutyl angelate.

Enzymatic Resolution: Lipases are enzymes that can catalyze esterification reactions with high stereoselectivity. It is possible to perform a kinetic resolution of a racemic mixture of 2-methylbutanol using a lipase (B570770) and angelic acid (or an activated derivative). The enzyme will selectively acylate one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the unreacted alcohol enantiomer from the ester of the other enantiomer.

Asymmetric Synthesis: While more complex, it is theoretically possible to devise an asymmetric synthesis route where a prochiral precursor is converted into a single enantiomer of this compound using a chiral catalyst or reagent. However, specific examples for this particular ester are not widely reported in the literature.

The choice of strategy depends on the availability of chiral starting materials, the desired enantiomeric purity, and the scalability of the process.

Preparation of Analogs and Structurally Related Esters for Research

The synthesis of analogs and structurally related esters of this compound is valuable for structure-activity relationship (SAR) studies in various fields, including sensory science and pharmacology. By systematically modifying the structure of the parent molecule, researchers can investigate how changes in the alkyl chain of the alcohol or modifications to the angelic acid moiety affect the compound's properties.

A number of novel esters of angelic acid have been synthesized for research purposes, primarily for their potential use as perfume components. chemeo.com These can be prepared using similar esterification or transesterification methods as described for this compound, by reacting angelic acid or a simple angelate ester with a variety of different alcohols.

Examples of such structurally related esters include:

| Alcohol Moiety | Resulting Angelate Ester |

|---|---|

| 3-Hexenyl alcohol | 3-Hexenyl angelate |

| 3-Methyl-2-butenol | 3-Methyl-2-butenyl angelate |

| n-Amyl alcohol | n-Amyl angelate |

| n-Decyl alcohol | n-Decyl angelate |

| Cyclohexyl alcohol | Cyclohexyl angelate |

| Benzyl alcohol | Benzyl angelate |

| Geraniol | Geranyl angelate |

| Citronellol | Citronellyl angelate |

The synthesis of these analogs allows for a systematic exploration of how factors such as chain length, branching, the presence of double bonds, and the inclusion of cyclic or aromatic groups in the alcohol portion of the ester influence its chemical and sensory properties.

Advanced Analytical Chemistry for Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like 2-Methylbutyl angelate within complex mixtures such as essential oils. This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. In the context of essential oil analysis, GC-MS is instrumental for both qualitative and quantitative assessments, allowing for the detailed chemical profiling necessary for quality control, authentication, and process optimization. For instance, GC-MS analysis of Roman Chamomile essential oil consistently identifies this compound as a major constituent, alongside other esters like isobutyl angelate and methylallyl angelate.

Method Development for Quantitative Analysis in Complex Matrices

Developing a robust quantitative GC-MS method for this compound in a complex matrix, such as an essential oil, presents several challenges. The primary difficulty lies in the sheer number of components, many of which may co-elute or have similar mass spectra, potentially interfering with the target analyte.

Method development begins with the optimization of the chromatographic separation. This involves selecting an appropriate capillary column, typically one with a non-polar or mid-polar stationary phase like a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS), to achieve the best resolution of this compound from other matrix components. The temperature program of the GC oven is then carefully optimized—adjusting the initial temperature, ramp rates, and final hold times—to ensure sharp peaks and adequate separation from isomeric compounds and other esters.

For quantification, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. Instead of scanning a full mass range, the detector is set to monitor only a few specific, characteristic ions of this compound. This approach significantly enhances sensitivity and selectivity, allowing for the detection and quantification of the compound even at low concentrations by filtering out the noise from co-eluting matrix components. The development of such a method requires careful selection of quantifier and qualifier ions from the electron impact (EI) mass spectrum of the target compound to ensure specificity and confirm identity.

Retention Index and Mass Spectral Database Matching

Confident identification of this compound in a GC-MS chromatogram is typically a two-step process. The first step involves matching the acquired mass spectrum of a chromatographic peak with entries in a reference library, such as the NIST (National Institute of Standards and Technology) Mass Spectral Library. The mass spectrum of this compound is characterized by specific fragment ions that serve as a fingerprint for the molecule.

However, mass spectral matching alone can be ambiguous, especially for isomers. Angelates and their geometric isomers, tiglates, often produce very similar mass spectra. Therefore, the second and crucial step is the use of the Kovats Retention Index (RI). The RI is a relative measure of a compound's elution time, normalized to the elution times of adjacent n-alkanes. This value is highly reproducible for a specific GC column and temperature program, making it a more reliable identifier than retention time alone. By comparing the experimentally determined RI of an unknown peak with published RI values, a much higher degree of confidence in the identification can be achieved. For instance, the differentiation between this compound and 2-methylbutyl tiglate, which may have similar mass spectra, is reliably accomplished by their distinct retention indices on a given stationary phase. While specific RI data for this compound can vary slightly between laboratories, a reported value for the closely related (E)-2-Methyl-2-butenyl angelate on a semi-standard non-polar column is 1198, providing a valuable reference point. chegg.com

Gas Chromatography-Flame Ionization Detection (GC-FID) Utilization

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the quantification of organic compounds, including esters like this compound. The FID is known for its high sensitivity, wide linear range, and general response to hydrocarbons. In a complex mixture, after components are separated by the GC column, they are combusted in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the amount of carbon atoms entering the flame.

For accurate quantification, the concept of a response factor is critical. The FID's response is proportional to the number of effective carbon atoms in the molecule; atoms bonded to heteroatoms (like the carbonyl carbon in an ester) contribute differently to the signal than those in a hydrocarbon chain. Therefore, assuming that the detector response is the same for all compounds (i.e., a response factor of 1.0) can lead to significant quantitative errors, especially in a complex mixture with diverse chemical structures like an essential oil. To achieve accurate quantification, a relative response factor (RRF) is determined for this compound relative to a chosen internal standard. This is done by analyzing a standard mixture with known concentrations of both the analyte and the internal standard. Using the calculated RRF corrects for differences in detector response, ensuring that the final calculated concentration is accurate and reliable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. While GC-MS is excellent for identifying known compounds within a mixture, NMR is the primary method for determining the precise structure of new or isolated compounds. For this compound, ¹³C-NMR spectroscopy provides direct information about the carbon skeleton.

A proton-decoupled ¹³C-NMR spectrum of this compound would be expected to show a distinct signal for each of its ten carbon atoms, as they are all in unique chemical environments. The chemical shift (δ) of each carbon signal provides insight into its electronic environment, allowing for the assignment of each peak to a specific carbon atom in the structure.

The predicted chemical shifts for this compound are detailed in the table below.

| Carbon Atom | Expected Chemical Shift Range (ppm) | Rationale |

|---|---|---|

| C=O (Ester Carbonyl) | 165 - 175 | Typical range for ester carbonyl carbons. princeton.edu |

| (CH₃)C= (Angelic Acid) | 127 - 129 | Quaternary sp² carbon of the angelic acid moiety. |

| C-H (Angelic Acid) | 138 - 140 | Methine sp² carbon of the angelic acid moiety. |

| -O-CH₂- | 65 - 70 | Methylene carbon directly attached to the ester oxygen, shifted downfield. Based on 2-methyl-1-butanol (B89646) (~68 ppm). chegg.com |

| -CH(CH₃)- | 35 - 40 | Methine carbon in the 2-methylbutyl group. Based on 2-methyl-1-butanol (~38 ppm). chegg.com |

| -CH₂-CH₃ | 25 - 30 | Methylene carbon in the ethyl portion of the 2-methylbutyl group. Based on 2-methyl-1-butanol (~27 ppm). chegg.com |

| CH₃-C= (Angelic Acid) | 15 - 20 | Methyl carbon attached to the sp² carbon of the angelic acid moiety. |

| =CH-CH₃ (Angelic Acid) | 20 - 25 | Methyl carbon on the double bond of the angelic acid moiety. |

| -CH(CH₃)- | 16 - 18 | Methyl carbon attached to the methine carbon of the 2-methylbutyl group. Based on 2-methyl-1-butanol (~17 ppm). chegg.com |

| -CH₂-CH₃ | 10 - 15 | Terminal methyl carbon of the 2-methylbutyl group. Based on 2-methyl-1-butanol (~12 ppm). chegg.com |

By analyzing the chemical shifts and potentially employing more advanced 2D NMR techniques like HSQC and HMBC, the complete and unambiguous assignment of all carbon and proton signals can be achieved, thus confirming the molecular structure of this compound.

Chemometric Approaches in Compositional Analysis

In the context of matrices containing this compound, such as Roman Chamomile oil, PCA can effectively distinguish between different chemotypes or geographical origins. A GC-MS analysis of an essential oil yields a chromatogram with dozens or even hundreds of peaks, each representing a different compound. The peak area of each compound can be used as a variable in a multivariate dataset. PCA then reduces the dimensionality of this complex dataset by transforming the original variables into a smaller set of uncorrelated variables called principal components (PCs).

Samples can be plotted based on their scores on the first few principal components, often revealing clusters based on their chemical similarity. For example, a study analyzing various chamomile types demonstrated that PCA could clearly separate Roman chamomile from German chamomile and other species based on their distinct volatile profiles generated by GC-MS. chemicalbook.com Roman chamomile samples, characterized by high levels of esters including this compound, would cluster together and separate from German chamomile, which is rich in sesquiterpenes like α-bisabolol and its oxides. In this way, chemometrics provides a powerful tool for quality control, allowing for the rapid identification of adulteration or variations in the chemical composition where this compound is a key marker compound.

Mechanistic Investigations of Biological Activities

Neuropharmacological Research Avenues

Scientific investigation into the direct neuropharmacological effects of 2-Methylbutyl angelate is currently undocumented in accessible literature. Research in this area would be novel and could explore several potential mechanisms based on the activities of other ester compounds found in essential oils.

Exploration of Central Nervous System Modulation

There are currently no specific studies examining the modulatory effects of this compound on the central nervous system (CNS). Hypothetical research could involve preclinical models to assess sedative, anxiolytic, or other CNS-related activities. Such studies would need to establish whether the compound can cross the blood-brain barrier and interact with neural receptors.

Dopaminergic System Engagement in Behavioral Responses

Direct evidence linking this compound to the dopaminergic system is absent from current scientific literature. Future research could investigate potential interactions with dopamine (B1211576) receptors (such as D1 or D2) or its influence on dopamine reuptake transporters. Behavioral studies in animal models would be necessary to correlate any dopaminergic activity with observable responses.

In Vitro Antimicrobial and Antifungal Efficacy Studies

While many esters present in essential oils exhibit antimicrobial properties, specific data on this compound is lacking. The methodologies for such investigations are well-established.

Broad-Spectrum Evaluations Against Microbial Strains

No broad-spectrum evaluations for this compound against specific microbial or fungal strains have been published. A standard approach to determine its efficacy would involve in vitro assays such as the agar (B569324) diffusion method or broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of pathogens.

Table 1: Representative Microbial Strains for Efficacy Testing

| Category | Organism | Relevance |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | Common human pathogen |

| Gram-negative Bacteria | Escherichia coli | Common pathogen and indicator organism |

| Fungi (Yeast) | Candida albicans | Opportunistic human fungal pathogen |

| Fungi (Mold) | Aspergillus niger | Common mold and contaminant |

Potential Mechanisms of Growth Inhibition

The precise mechanisms by which this compound might inhibit microbial growth are unstudied. Research on other lipophilic esters suggests that potential mechanisms could include disruption of the microbial cell membrane's integrity, interference with cellular respiration, or inhibition of essential enzymes. nih.gov Investigating these possibilities would require specific assays, such as monitoring membrane potential or measuring ATP synthesis in treated cells.

Antioxidant Activity Assessments

There is no available data from studies assessing the antioxidant activity of this compound. Standard assays are widely used to quantify the ability of a compound to neutralize free radicals. These methods are generally based on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. tamu.edu

Commonly employed assays to evaluate antioxidant potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Trolox equivalent antioxidant capacity (TEAC) assay, and the oxygen radical absorbance capacity (ORAC) assay. tamu.eduresearchgate.net These tests would quantify the ability of this compound to scavenge free radicals, a key component of antioxidant activity.

Table 2: Common In Vitro Antioxidant Assays

| Assay | Principle | Measurement |

|---|---|---|

| DPPH Radical Scavenging | Electron/Hydrogen donation to the stable DPPH radical | Decrease in absorbance (color change from violet to yellow) |

| TEAC/ABTS Assay | Scavenging of the ABTS radical cation | Decrease in absorbance of the radical cation |

| ORAC Assay | Inhibition of peroxyl radical-induced oxidation | Measurement of fluorescence decay over time |

Radical Scavenging Assays (e.g., DPPH, ABTS, CUPRAC)

No studies have been published that evaluate the ability of this compound to scavenge free radicals using common assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or cupric reducing antioxidant capacity (CUPRAC) methods. Consequently, its potential as a direct antioxidant remains unknown, and no data is available to quantify its activity in these systems.

Role in Oxidative Stress Mitigation in In Vitro Systems

There is a lack of research on the effects of this compound on oxidative stress in laboratory-based cellular models. Scientific reports have not explored whether this compound can protect cells from damage induced by reactive oxygen species (ROS), a key factor in various pathological processes.

Cellular Interaction and Cytotoxicity Studies

The interactions of this compound with cells and its potential to cause cell death (cytotoxicity) have not been documented in scientific studies.

Investigation of Effects on Mammalian Cell Lines (e.g., Fibroblasts, Cancer Cells)

No research data is available on the effects of this compound on the viability or proliferation of mammalian cell lines. This includes a lack of studies on both normal cells, such as fibroblasts, and various cancer cell lines. Therefore, its safety profile at a cellular level and its potential as an anti-cancer agent are yet to be determined.

Structure-Activity Relationship Correlations in Cellular Models

As there are no primary data on the cellular effects of this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies are essential for understanding how the chemical structure of a compound influences its biological activity and for guiding the development of more potent and specific molecules. The absence of such research for this compound means that the contribution of its specific ester and alkyl moieties to any potential biological effect is entirely speculative.

Ecological Significance and Inter Species Interactions

Role in Plant Defense Mechanisms and Herbivore Deterrence

While direct studies isolating the effects of 2-methylbutyl angelate on herbivores are limited, its presence in plants known for their insect-repellent properties, such as Roman chamomile, suggests its contribution to plant defense. Essential oils derived from chamomile have demonstrated notable insecticidal and repellent activities against a variety of insects.

Research on the essential oils of German and Roman chamomile has shown their effectiveness in deterring and exhibiting toxicity towards several economically important insects. For instance, laboratory bioassays have indicated that German chamomile essential oil shows biting deterrence against Aedes aegypti mosquitoes, comparable to the synthetic repellent DEET. usda.gov Furthermore, German chamomile essential oil has displayed significant repellency against imported fire ants (Solenopsis invicta and S. richteri). usda.gov While these studies focus on the entire essential oil, the presence of this compound as a major component in Roman chamomile oil points towards its likely involvement in these defensive properties.

The general repellent and toxic effects of chamomile oils are attributed to a complex mixture of volatile compounds, including various angelate esters. These compounds can act as feeding deterrents or oviposition deterrents for herbivorous insects. The strong, pungent aroma of chamomile, to which this compound contributes, can disrupt the host-finding cues used by insect pests. Powdered chamomile flowers have also been traditionally used as a natural insecticide, further highlighting the defensive role of its chemical constituents. scribd.com

Below is a table summarizing the observed insecticidal and repellent activities of chamomile essential oils, which contain this compound.

| Plant Species | Target Insect | Observed Effect | Reference |

|---|---|---|---|

| German chamomile (Matricaria chamomilla) | Aedes aegypti (mosquito) | Biting deterrence similar to DEET | usda.gov |

| German chamomile (Matricaria chamomilla) | Imported fire ants (Solenopsis invicta and S. richteri) | Repellency | usda.gov |

| Roman chamomile (Chamaemelum nobile) | Anastrepha suspensa (Caribbean fruit fly) | Toxicity | usda.gov |

| Chamomile (Chamomilla recutita) | Tetranychus urticae (Two-spotted spider mite) | Acaricidal activity | science.gov |

Contribution to Floral Scent and Pollinator Attraction

The floral scent of a plant is a complex bouquet of volatile organic compounds that plays a crucial role in attracting pollinators. This compound, with its characteristic floral and fruity aroma, is a key component of the floral scent of Roman chamomile (Anthemis nobilis). thegoodscentscompany.com This plant is known to be pollinated by a generalist array of insects, including bees, flies, and beetles. pfaf.org

Floral scents act as long-distance chemical cues, guiding pollinators to the flowers. usda.gov The specific composition of the scent can influence the types of pollinators a plant attracts. Plants pollinated by bees and flies often have sweet scents, while those pollinated by beetles tend to have strong musty, spicy, or fruity odors. usda.gov The scent profile of Roman chamomile, which includes this compound, appears to be attractive to a broad range of these insects.

The following table lists the primary pollinators of Anthemis nobilis, a plant in which this compound is a significant floral scent component.

| Pollinator Group | Role in Pollination | Reference |

|---|---|---|

| Bees | Primary pollinators, attracted by nectar and pollen | pfaf.org |

| Flies | Frequent visitors and effective pollinators | pfaf.org |

| Beetles | Contribute to pollination | pfaf.org |

Influence on Soil Microbiome and Microbial Communication

The rhizosphere, the soil region immediately surrounding plant roots, is a hub of microbial activity influenced by root exudates. These exudates contain a variety of chemical compounds that can shape the composition and function of the soil microbiome. While the presence of this compound in root exudates has not been explicitly confirmed, the release of secondary metabolites, including esters, from plant roots into the soil is a known phenomenon.

Allelochemicals released by plants can have significant effects on soil microorganisms, either inhibiting the growth of pathogenic microbes or promoting beneficial ones. nih.gov For instance, some plant-derived compounds can alter the soil microbial community to enhance nutrient uptake and disease resistance. The antimicrobial properties of essential oils containing angelate esters suggest a potential role in mediating interactions with soil microbes.

It is plausible that this compound, if exuded from the roots of plants like Roman chamomile, could influence the microbial communities in the rhizosphere. Its potential antimicrobial activity could help protect the plant from soil-borne pathogens. Conversely, it could also act as a signaling molecule, attracting beneficial microbes that contribute to plant health and nutrient cycling. However, it is important to note that research in this specific area is still emerging, and direct evidence linking this compound to soil microbiome modulation and microbial communication is currently lacking. Future studies are needed to explore the presence of this compound in root exudates and its specific effects on soil microbial communities.

Future Research Directions and Translational Perspectives

Integrated Omics Approaches for Comprehensive Understanding

A complete understanding of 2-Methylbutyl angelate necessitates elucidating its biosynthesis, regulation, and physiological role within its natural plant hosts. Integrated omics approaches, which combine genomics, transcriptomics, and metabolomics, offer a powerful strategy to build a holistic picture of this compound's life cycle. nih.govrsc.org

Future research should focus on plants known to produce significant quantities of angelate esters, such as Roman chamomile. wikipedia.org A genomics approach, including pan-genome analysis, can identify the genetic loci and evolutionary history associated with the biosynthetic pathways of natural products. maxapress.com By sequencing the genome of a producer plant, researchers can search for genes encoding the enzymes required for the synthesis of the precursors—angelic acid and 2-methylbutanol—and the final esterification step.

Transcriptomics, or the study of gene expression, can then be used to identify which genes are active during specific developmental stages or under particular environmental conditions that lead to peak production of this compound. researchgate.net By correlating gene expression data with metabolite profiles (metabolomics), specific genes can be linked to the production of the compound and its precursors. rsc.orgnih.gov For instance, untargeted metabolomics using techniques like Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) can comprehensively profile volatile compounds, including esters, and track their dynamic changes. frontiersin.org This integrated approach has been successfully used to uncover the biosynthetic pathways of other complex plant natural products and would be invaluable for identifying the specific acyltransferases or other enzymes responsible for creating this compound. nih.govnih.gov

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Understanding where this compound is synthesized and stored within the plant is crucial for understanding its ecological function, whether as an attractant for pollinators or a defense against herbivores. Traditional methods that require tissue extraction and homogenization lose this vital spatial information. db-thueringen.de Advanced spectroscopic and imaging techniques enable the visualization of metabolites directly within living tissues (in situ).

Mass Spectrometry Imaging (MSI) is a particularly promising tool. Techniques such as Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can map the distribution of secondary metabolites across plant tissue sections with high specificity. acs.orgfrontiersin.org This could reveal, for example, whether this compound is concentrated in the trichomes on leaves, in flower petals, or in the roots. Furthermore, multiphoton microscopy can be used to visualize naturally autofluorescent compounds, offering another non-invasive method to localize metabolites within living cells. mdpi.com

For analyzing the release of this volatile compound into the immediate environment of the plant, active sampling techniques using thermal desorption (TD) tubes coupled with comprehensive two-dimensional gas chromatography (GC×GC) can provide a more complete profile of the emitted volatilome than traditional methods. cognit.canih.gov These in vivo sampling methods allow for the analysis of whole, living plants under controlled conditions, providing a highly representative snapshot of the compounds involved in plant-environment interactions. cognit.ca

Targeted Structural Modifications for Elucidating Structure-Activity Relationships

The biological and sensory properties of a molecule like this compound are intrinsically linked to its chemical structure. Investigating structure-activity relationships (SAR) involves systematically modifying the molecule and evaluating how these changes affect its properties, such as its aroma profile or potential biological activity. researchgate.netperfumerflavorist.com

Future research could involve the synthesis of a library of analogues of this compound. Modifications could include:

Altering the Alcohol Moiety: Replacing the 2-methylbutyl group with other branched or unbranched alcohols to assess changes in volatility and odor character. For example, substituting an isoamyl group with a cyclohexyl group has been shown to maintain odor character in some fragrance molecules. perfumerflavorist.com

Modifying the Acid Moiety: Substituting the angelic acid portion with its trans-isomer, tiglic acid, or other short-chain unsaturated carboxylic acids to determine the importance of the double bond's geometry and position.

Introducing New Functional Groups: Adding hydroxyl or other functional groups to the molecule could drastically alter its polarity, solubility, and interaction with biological receptors.

Each new analogue would be characterized for its sensory properties (odor threshold and description) and screened for various biological activities. While many esters are known for their pleasant aromas, structural modifications can significantly impact these characteristics. imbibeinc.comacs.org For example, amide-to-ester substitutions have been shown to increase the membrane permeability of bioactive compounds, a strategy that could be explored if a therapeutic activity is identified for angelate esters. acs.org Such studies would provide fundamental insights into the chemical features responsible for its distinct aroma and could lead to the design of novel flavorants, fragrances, or other bioactive agents. espublisher.com

Development of Sustainable Bioproduction Strategies

Currently, this compound is sourced primarily through extraction from plant material, which can be inefficient and subject to agricultural variability. nih.gov Biotechnology offers sustainable and scalable alternatives to chemical synthesis or agricultural extraction for producing "natural" flavor and fragrance compounds. tci-thaijo.orgfoodsafety.institute

Two primary bioproduction strategies are envisioned for this compound:

Enzymatic Synthesis: This approach uses isolated enzymes, typically lipases, as catalysts to perform esterification. perfumerflavorist.com The reaction would combine the precursors, angelic acid and 2-methylbutanol, in a solvent-free or organic solvent system. This method operates under mild conditions and can produce high yields of the desired ester. kmutnb.ac.th

Microbial Fermentation (de novo synthesis): This more advanced strategy involves genetically engineering a microbial host, such as baker's yeast (Saccharomyces cerevisiae) or bacteria, to produce the compound from simple feedstocks like glucose. foodsafety.institute Researchers have already successfully engineered S. cerevisiae to produce angelyl-CoA, the activated precursor to the angelic acid moiety, demonstrating the feasibility of this pathway. nih.gov By introducing the remaining genes for the synthesis of 2-methylbutanol and for the final esterification step, a complete microbial production platform could be developed. This approach is highly sustainable and allows for large-scale, cost-effective production of the target molecule.

Environmental Fate and Biotransformation Studies in Diverse Ecosystems

As a volatile organic compound (VOC), this compound released from plants or through industrial use will enter the environment. Understanding its behavior, persistence, and transformation in various ecosystems is critical for a complete life-cycle assessment.

Future research should investigate the environmental fate of this compound in soil, water, and air. Key questions include its rate of volatilization, its potential for long-range transport, and its persistence in different environmental compartments. As an ester, it is expected to be susceptible to abiotic hydrolysis and, more significantly, to microbial biodegradation. researchgate.net

Studies should be designed to identify the microorganisms capable of degrading this compound and to elucidate the metabolic pathways involved. It is likely that the initial step of biodegradation is hydrolysis of the ester bond, yielding angelic acid and 2-methylbutanol. The subsequent fate of these breakdown products would also need to be studied. The presence of other co-existing VOCs can inhibit or enhance the biodegradation of a target compound, a factor that must be considered in realistic environmental scenarios. nih.govnih.gov Such studies are essential to evaluate any potential ecological impact and to ensure the environmental sustainability of its large-scale production and use.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-Methylbutyl angelate in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification between angelic acid (2-methyl-2-butenoic acid) and 2-methylbutanol under acid catalysis (e.g., H₂SO₄). Purification is achieved via fractional distillation or column chromatography. Structural confirmation requires GC-MS for molecular weight and fragmentation patterns (e.g., characteristic m/z 83 for the angelate moiety) and NMR spectroscopy to identify ester carbonyl signals (δ ~170 ppm in ¹³C NMR) and alkyl chain protons (δ 1.35–6.06 in ¹H NMR) .

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

- Methodological Answer :

- GC-MS : Analyze fragmentation patterns; the angelate moiety produces a diagnostic peak at m/z 83 ([CH₃CH=CCH₃CO]⁺) .

- NMR : Key signals include a quartet of quartets (δ ~6.06 ppm, H-2 and H-3 of the angelate double bond) and methyl group resonances (δ ~1.96–1.80 ppm for the 2-methylbutyl chain). 2D-NMR (e.g., COSY, HSQC) resolves overlapping signals and confirms ester connectivity .

Q. What experimental models are appropriate for initial screening of this compound’s biological activity?

- Methodological Answer :

- In vitro : Use cancer cell lines (e.g., MCF-7, MDA-MB-231) to assess antiproliferative effects via MTT assays. Include controls for solvent toxicity (e.g., DMSO) .

- Anti-inflammatory assays : Test inhibition of NF-κB or MAPK pathways in LPS-stimulated macrophages using luciferase reporters or Western blotting for phosphorylated proteins .

Advanced Research Questions

Q. How do researchers resolve contradictions in dose-dependent effects of this compound observed in cellular assays?

- Methodological Answer : Contradictory dose responses (e.g., pro-healing at low concentrations vs. cytotoxicity at high doses) require:

- Dose-response curves : Test a wide concentration range (e.g., 0.1–100 µM) with triplicate replicates.

- Mechanistic studies : Use transcriptomics (RNA-seq) to identify upregulated/downregulated genes at different doses. For example, decursinol angelate upregulates extracellular matrix genes at low doses but induces apoptosis via PI3K/Akt suppression at higher doses .

Q. What strategies are employed to elucidate the metabolic pathways of this compound using human liver microsomes?

- Methodological Answer :

- Incubation assays : Incubate this compound with human liver microsomes and NADPH. Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation, ester hydrolysis).

- Structural identification : Compare retention times and fragmentation patterns with synthetic standards. For example, decursinol angelate metabolites are identified via time-of-flight (TOF) MS and collision-induced dissociation .

Q. What computational and experimental approaches are used to determine the molecular targets of this compound in inflammatory pathways?

- Methodological Answer :

- Molecular docking : Screen against targets like EP2 receptors or COX-2 using AutoDock Vina. Validate with site-directed mutagenesis .

- Kinase profiling : Use kinase activity assays (e.g., radiometric) to test inhibition of PKC isoforms, which are implicated in NF-κB regulation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

- Methodological Answer :

- Standardize protocols : Ensure consistent cell lines, assay durations, and solvent concentrations. For example, decursinol angelate’s wound-healing effects vary with concentration due to dual roles in gene activation and cytotoxicity .

- Meta-analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., differences in purity, as angelate esters degrade at 4°C over months) .

Experimental Design Considerations

Q. What controls are critical when evaluating this compound’s effects on gene expression?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.